4aH-1,8-naphthyridin-2-one
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Overview
Description
4aH-1,8-naphthyridin-2-one is a heterocyclic compound that belongs to the class of 1,8-naphthyridines. These compounds are known for their diverse biological activities and photochemical properties . The core structure of 1,8-naphthyridines is found in various pharmaceuticals, including antibiotics like gemifloxacin .
Preparation Methods
Synthetic Routes and Reaction Conditions: Several synthetic routes have been developed for the preparation of 1,8-naphthyridines, including multicomponent reactions, the Friedländer approach using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reactions . For example, the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with sodium azide or trimethylsilyl azide under microwave irradiation yields 3- and 4-amino-1,8-naphthyridin-2(1H)-ones .
Industrial Production Methods: Industrial production methods for 1,8-naphthyridines often involve the use of multicomponent reactions due to their efficiency in generating complex molecular architectures . These methods are designed to be eco-friendly, safe, and atom-economical .
Chemical Reactions Analysis
Types of Reactions: 4aH-1,8-naphthyridin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: Common reagents used in these reactions include sodium azide, trimethylsilyl azide, and various metal catalysts . Microwave irradiation is often employed to enhance reaction rates and yields .
Major Products: The major products formed from these reactions include 3- and 4-amino-1,8-naphthyridin-2(1H)-ones, which are valuable intermediates in the synthesis of more complex compounds .
Scientific Research Applications
4aH-1,8-naphthyridin-2-one has a wide range of scientific research applications. It is used in medicinal chemistry for the development of antibiotics and anticancer agents . In biology, it serves as a ligand in the study of molecular interactions and as a component in light-emitting diodes and dye-sensitized solar cells . Additionally, it has applications in the development of molecular sensors and self-assembly host-guest systems .
Mechanism of Action
The mechanism of action of 4aH-1,8-naphthyridin-2-one involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of this compound have been shown to act as selective CB2 receptor agonists, which are involved in immune modulation and neuroinflammation . These compounds can down-regulate TNF-α production and inhibit cell proliferation through pathways involving Akt, Erk, and NF-kB phosphorylation .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 4aH-1,8-naphthyridin-2-one include other 1,8-naphthyridines, pyridines, and quinolines .
Uniqueness: What sets this compound apart is its high selectivity and affinity for the CB2 receptor, making it a promising candidate for the treatment of neuroinflammatory conditions . Additionally, its diverse range of applications in medicinal chemistry, materials science, and molecular sensing highlights its versatility and importance in scientific research .
Properties
Molecular Formula |
C8H6N2O |
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Molecular Weight |
146.15 g/mol |
IUPAC Name |
4aH-1,8-naphthyridin-2-one |
InChI |
InChI=1S/C8H6N2O/c11-7-4-3-6-2-1-5-9-8(6)10-7/h1-6H |
InChI Key |
LXNWSBHCDJHQJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C=CC(=O)N=C2N=C1 |
Origin of Product |
United States |
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